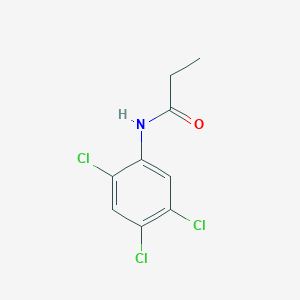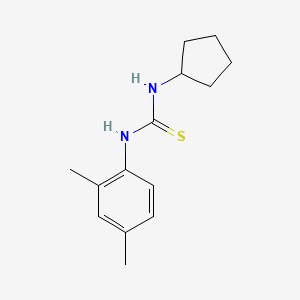
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one, also known as Clotrimazole, is a synthetic antifungal agent that has been used extensively in medical research. It is a member of the azole class of antifungal agents, which also includes fluconazole and itraconazole. Clotrimazole is commonly used to treat fungal infections, including athlete's foot, ringworm, and jock itch.
Mécanisme D'action
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This leads to disruption of the fungal cell membrane, and ultimately, cell death. This compound also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of many drugs. This can lead to drug interactions, and may limit the use of this compound in certain patients. This compound has also been found to have immunomodulatory effects, and has been shown to enhance the immune response in certain situations.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one has a number of advantages for use in lab experiments. It is relatively inexpensive, and is readily available. It is also highly effective against a wide range of fungal infections, making it a useful tool for studying fungal biology. However, this compound does have some limitations. It has been found to have some toxicity in certain cell types, and may not be suitable for use in all experiments. Additionally, its activity against certain fungi may be limited, and other antifungal agents may be more effective in certain situations.
Orientations Futures
There are a number of future directions for research on 3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one. One area of interest is the potential use of this compound in the treatment of Alzheimer's disease. Further studies will be needed to determine the efficacy of this compound in this application. Another area of interest is the potential use of this compound in the treatment of cancer. Studies have shown that this compound has antitumor properties, and further research will be needed to determine the potential of this compound as a cancer treatment. Additionally, further studies will be needed to determine the potential of this compound as an immunomodulatory agent, and to explore its potential use in other areas of medicine.
Méthodes De Synthèse
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one is synthesized by the condensation of 2-methyl-4H-chromen-4-one with 4-chlorophenylacetic acid, followed by esterification with ethanol. The resulting compound is then treated with potassium hydroxide to form the final product, this compound.
Applications De Recherche Scientifique
3-(4-chlorophenoxy)-7-ethoxy-2-methyl-4H-chromen-4-one has been extensively studied for its antifungal properties, and has been found to be effective against a wide range of fungal infections. It has also been studied for its potential antitumor properties, and has been found to inhibit the growth of certain cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the activity of the enzyme acetylcholinesterase.
Propriétés
IUPAC Name |
3-(4-chlorophenoxy)-7-ethoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-3-21-14-8-9-15-16(10-14)22-11(2)18(17(15)20)23-13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODIQYDQOFAARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5692809.png)

![2-(2,4-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5692829.png)

![6-ethyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5692840.png)
![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)


![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)
![3-[(4-bromobenzylidene)amino]-2-(4-bromophenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5692864.png)
![4-[(4-chloro-2-isopropyl-5-methylphenoxy)acetyl]morpholine](/img/structure/B5692879.png)
